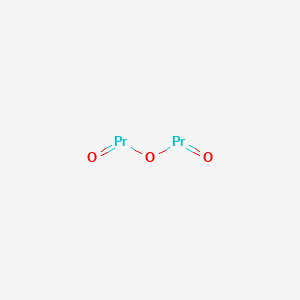
oxo(oxopraseodymiooxy)praseodymium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Praseodymium oxide, with the chemical formula Pr6O11, is an inorganic compound composed of praseodymium and oxygen. It appears as a dark brown powder and is insoluble in water . Praseodymium oxide is known for its high melting point of 2,183°C and boiling point of 3,760°C . This compound is widely used in various industrial and scientific applications due to its unique properties, including its catalytic activity and high dielectric constant .
Méthodes De Préparation
Praseodymium oxide can be synthesized through several methods, including:
Sol-Gel Method: This involves the hydrolysis and polycondensation of praseodymium alkoxides to form a gel, which is then dried and calcined to obtain praseodymium oxide.
Molten Salt Method: This method involves the reaction of praseodymium salts with molten salts at high temperatures to produce praseodymium oxide.
Analyse Des Réactions Chimiques
Praseodymium oxide undergoes various chemical reactions, including:
Reduction: It can be reduced to praseodymium(III) oxide (Pr2O3) under certain conditions.
Substitution: Praseodymium oxide can react with halogens to form praseodymium halides.
Common reagents used in these reactions include nitric acid, acetic acid, and halogens. Major products formed from these reactions include praseodymium(IV) oxide, praseodymium(III) oxide, and praseodymium halides .
Applications De Recherche Scientifique
Praseodymium oxide has a wide range of scientific research applications, including:
Electronics: Due to its high dielectric constant, praseodymium oxide is used in nanodevices and microelectronics.
Optoelectronics: Praseodymium-doped materials are used in the fabrication of solar cells and other optoelectronic devices.
Sensing: Praseodymium oxide is used in sensors for detecting gases like ethanol.
Ceramics: It is used as a pigment in glass and ceramics industries.
Mécanisme D'action
The mechanism of action of praseodymium oxide in catalysis involves the adsorption of reactants onto the catalyst surface, followed by the formation of intermediate species and the subsequent release of products. For example, in the oxidation of carbon monoxide (CO) to carbon dioxide (CO2), CO binds to the catalyst surface to form a bidentate carbonate, which is then converted to a monodentate carbonate species that decomposes to release CO2 . This cycle continues, allowing the catalyst to facilitate the reaction repeatedly.
Comparaison Avec Des Composés Similaires
Praseodymium oxide can be compared with other similar compounds, such as:
Cerium oxide (CeO2): Both praseodymium oxide and cerium oxide are used as catalysts and have similar oxidation states.
Neodymium oxide (Nd2O3): Neodymium oxide is used in similar applications as praseodymium oxide, including electronics and ceramics.
Lanthanum oxide (La2O3): Lanthanum oxide is used in optical materials and catalysts, similar to praseodymium oxide.
Propriétés
IUPAC Name |
oxo(oxopraseodymiooxy)praseodymium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Pr |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFIPBUCKXDCQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Pr]O[Pr]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3Pr2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.814 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














